Ethyl 5-bromo-7-fluoro-3-formyl-1H-indole-2-carboxylate
CAS No.: 586336-65-4
Cat. No.: VC8126056
Molecular Formula: C12H9BrFNO3
Molecular Weight: 314.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 586336-65-4 |
|---|---|
| Molecular Formula | C12H9BrFNO3 |
| Molecular Weight | 314.11 g/mol |
| IUPAC Name | ethyl 5-bromo-7-fluoro-3-formyl-1H-indole-2-carboxylate |
| Standard InChI | InChI=1S/C12H9BrFNO3/c1-2-18-12(17)11-8(5-16)7-3-6(13)4-9(14)10(7)15-11/h3-5,15H,2H2,1H3 |
| Standard InChI Key | VGBIPKHCSFXZBG-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C2=C(N1)C(=CC(=C2)Br)F)C=O |
| Canonical SMILES | CCOC(=O)C1=C(C2=C(N1)C(=CC(=C2)Br)F)C=O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of ethyl 5-bromo-7-fluoro-3-formyl-1H-indole-2-carboxylate is C₁₂H₉BrFNO₃, with a molecular weight of 314.11 g/mol . Its IUPAC name, ethyl 5-bromo-7-fluoro-3-formyl-1H-indole-2-carboxylate, reflects the substituent positions on the indole core. The canonical SMILES representation, CCOC(=O)C1=C(C2=C(N1)C(=CC(=C2)Br)F)C=O, encodes the spatial arrangement of functional groups .
Key Structural Features:
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Indole Core: A bicyclic structure comprising a benzene ring fused to a pyrrole ring.
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Substituents:
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Bromine (5-position): Enhances electrophilic substitution reactivity and influences lipophilicity.
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Fluorine (7-position): Improves metabolic stability and bioavailability through electron-withdrawing effects.
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Formyl Group (3-position): A reactive aldehyde moiety enabling condensation and nucleophilic addition reactions.
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Ethyl Ester (2-position): Provides steric bulk and modulates solubility.
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The compound’s InChIKey, VGBIPKHCSFXZBG-UHFFFAOYSA-N, serves as a unique identifier for computational and database searches .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₉BrFNO₃ | |
| Molecular Weight | 314.11 g/mol | |
| SMILES | CCOC(=O)C1=C(C2=C(N1)C(=CC(=C2)Br)F)C=O | |
| Topological Polar Surface Area | 70.4 Ų |
Synthesis and Preparation Methods
The synthesis of ethyl 5-bromo-7-fluoro-3-formyl-1H-indole-2-carboxylate likely involves sequential functionalization of the indole scaffold. While no direct synthetic protocols are published, analogous compounds suggest the following multi-step approach:
Step 1: Indole Core Formation
The Fischer Indole Synthesis is a classical method for constructing indoles from aryl hydrazines and carbonyl compounds. For example, cyclization of a fluorinated phenylhydrazine with a brominated keto-ester could yield the substituted indole intermediate.
Step 2: Bromination and Fluorination
Electrophilic aromatic substitution (EAS) introduces halogens at specific positions. Bromine may be added using Br₂ in the presence of a Lewis acid (e.g., FeBr₃), while fluorination could employ HF-pyridine or Selectfluor® under controlled conditions.
Step 3: Formylation
The Vilsmeier-Haack reaction is a common method for introducing formyl groups to aromatic systems. Treatment with POCl₃ and DMF generates the electrophilic chloroiminium ion, which reacts with the indole’s 3-position .
Step 4: Esterification
The carboxylic acid at the 2-position is esterified using ethanol in the presence of an acid catalyst (e.g., H₂SO₄) to yield the ethyl ester .
Table 2: Hypothetical Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Target Modification |
|---|---|---|---|
| 1 | Cyclization | Phenylhydrazine, keto-ester | Indole core formation |
| 2 | Electrophilic substitution | Br₂/FeBr₃, HF-pyridine | Bromo/fluoro introduction |
| 3 | Formylation | POCl₃, DMF | 3-Formyl group addition |
| 4 | Esterification | Ethanol, H₂SO₄ | Ethyl ester formation |
Chemical Reactivity and Functionalization
The compound’s reactivity is governed by its substituents:
Formyl Group Reactivity
The aldehyde at position 3 participates in:
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Condensation Reactions: With amines to form Schiff bases (), useful in heterocyclic synthesis .
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Nucleophilic Additions: Grignard reagents or hydrides (e.g., NaBH₄) reduce the formyl group to a hydroxymethyl moiety () .
Halogen Reactivity
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Bromine: Susceptible to Suzuki-Miyaura cross-coupling with aryl boronic acids, enabling biaryl formation.
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Fluorine: Typically inert under mild conditions but may direct EAS to meta positions.
Ester Hydrolysis
The ethyl ester undergoes saponification with NaOH to yield the carboxylic acid, which can be further functionalized (e.g., amidation) .
Biological Activity and Mechanistic Insights
While direct pharmacological data for this compound are unavailable, structurally related indoles exhibit:
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Anticancer Activity: Brominated indoles inhibit tubulin polymerization, disrupting mitosis in cancer cells.
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Antimicrobial Effects: Fluorine enhances penetration through bacterial cell walls, potentiating activity against Gram-positive pathogens.
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Kinase Inhibition: The formyl group may coordinate with ATP-binding sites in kinases, as seen in analogues like sunitinib .
The electron-withdrawing effects of bromine and fluorine likely stabilize charge-transfer interactions with biological targets, while the ester group balances hydrophobicity for membrane permeation.
Applications in Scientific Research
Medicinal Chemistry
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Lead Optimization: The formyl group serves as a handle for synthesizing hydrazone or oxime derivatives for structure-activity relationship (SAR) studies .
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Prodrug Development: Ester hydrolysis in vivo could release active carboxylic acid metabolites.
Material Science
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Coordination Polymers: The indole nitrogen and formyl group may bind metal ions, forming luminescent materials.
Comparison with Related Indole Derivatives
Table 3: Structural and Functional Comparisons
The 7-fluoro substituent in the target compound confers greater acidity to the N-H proton (pKa ~17) compared to non-fluorinated analogues (pKa ~20), influencing hydrogen-bonding interactions.
Future Research Directions
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In Silico Studies: Molecular docking to predict target engagement (e.g., kinases, GPCRs).
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Synthetic Biology: Engineering microbial strains for biosynthetic production.
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